molecular formula C7H10O B14344065 1-Oxaspiro[2.5]oct-4-ene CAS No. 99495-32-6

1-Oxaspiro[2.5]oct-4-ene

Cat. No.: B14344065
CAS No.: 99495-32-6
M. Wt: 110.15 g/mol
InChI Key: UZXHUZGASWCKEP-UHFFFAOYSA-N
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Description

1-Oxaspiro[25]oct-4-ene is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.5]oct-4-ene can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of potassium tert-butoxide. The reaction is typically conducted in a nitrogen atmosphere to prevent oxidation, and the mixture is cooled to maintain a temperature of 10-15°C .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[2.5]oct-4-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various spirocyclic derivatives, such as spirocyclic alcohols, ketones, and substituted spiro compounds .

Scientific Research Applications

1-Oxaspiro[2.5]oct-4-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and stereochemistry.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-Oxaspiro[2.5]oct-4-ene involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific enzyme active sites, influencing enzyme activity. The stereochemistry of the compound plays a crucial role in its biological activity, with certain epimers showing higher activity .

Comparison with Similar Compounds

Uniqueness: 1-Oxaspiro[2.5]oct-4-ene is unique due to its specific ring size and the presence of an oxygen atom in the spiro ring system.

Properties

CAS No.

99495-32-6

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

1-oxaspiro[2.5]oct-4-ene

InChI

InChI=1S/C7H10O/c1-2-4-7(5-3-1)6-8-7/h2,4H,1,3,5-6H2

InChI Key

UZXHUZGASWCKEP-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC2(C1)CO2

Origin of Product

United States

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